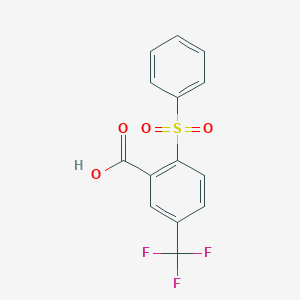

2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid is a compound that is related to various benzenesulfonyl derivatives and trifluoromethylated benzoic acids. While the specific compound is not directly mentioned in the provided papers, the related research can give insights into its potential characteristics and reactivity based on the behavior of similar molecular structures.

Synthesis Analysis

The synthesis of related compounds often involves the use of reagents that can introduce sulfonyl and trifluoromethyl groups into aromatic compounds. For instance, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride is used for activating thioglycosides, which could be a relevant method for introducing sulfonyl groups into other aromatic systems . Additionally, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrates the interaction of benzenesulfonamide with chlorosulfonic acid, a method that could potentially be adapted for synthesizing 2-benzenesulfonyl-5-(trifluoromethyl)benzoic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-benzenesulfonyl-5-(trifluoromethyl)benzoic acid can be characterized by X-ray single crystal diffraction, as seen in the structural characterization of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . These structures are often organized as molecular crystals with hydrogen bonds playing a significant role in their stability.

Chemical Reactions Analysis

Chemical reactions involving benzenesulfonyl and trifluoromethyl groups include various addition and substitution reactions. For example, benzenesulfinic acid adds to 1,4-quinones in the presence of trifluoroacetic acid, suggesting that sulfonyl groups can participate in electrophilic addition reactions . The reactivity of trifluoromethylated compounds is highlighted by the transformation of dinitrobenzenes into indoles, indicating that the trifluoromethyl group can withstand certain reaction conditions and may influence the reactivity of the aromatic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-benzenesulfonyl-5-(trifluoromethyl)benzoic acid can be inferred from related compounds. For instance, 2,4,6-tris(trifluoromethyl)benzoic acid exhibits specific spectral and pKa data, and its acid chloride forms under stringent conditions . The presence of trifluoromethyl groups can lead to steric hindrance, affecting reactions such as esterification . The electronic structure of molecules can be investigated using quantum-chemical calculations, which can provide insights into charge density and intramolecular interactions .

Applications De Recherche Scientifique

Chemical Properties and Synthesis

- 2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid is known for its role as a reductive trifluoromethylating agent, alkoxide- or hydroxide-induced nucleophilic trifluoromethylating agent, and as a benzenesulfonylation agent for preparing phenyl sulfones and benzenesulfonic acid derivatives (Praksh & Hu, 2004).

Role in Medicinal Chemistry

- This compound is used in the synthesis of various pharmaceuticals. For example, it has been involved in the development of EP1 receptor selective antagonists (Naganawa et al., 2006).

Crystal and Molecular-Electronic Structure Analysis

- Structural isomers of compounds containing benzenesulfonyl and trifluoromethyl groups have been studied for their crystal and molecular structures, providing insights into their steric and electronic properties (Rublova et al., 2017).

Application in Polymer Chemistry

- Benzenesulfonyl-5-(trifluoromethyl)benzoic acid derivatives have been used in the synthesis of ruthenium-based catalysts for polymerization processes (Mayershofer et al., 2006).

Exploration in Nanofiltration Membranes

- Novel sulfonated thin-film composite nanofiltration membranes using derivatives of benzenesulfonyl-5-(trifluoromethyl)benzoic acid have been developed, showcasing improved water flux and dye treatment capabilities (Liu et al., 2012).

Applications in Organic Synthesis

- This compound is utilized in the trifluoromethylation of benzoic acids, a method critical in the synthesis of aryl trifluoromethyl ketones, important intermediates in organic chemistry (Liu et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

2-(benzenesulfonyl)-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O4S/c15-14(16,17)9-6-7-12(11(8-9)13(18)19)22(20,21)10-4-2-1-3-5-10/h1-8H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPMAPHEKVRMEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501229947 |

Source

|

| Record name | 2-(Phenylsulfonyl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid | |

CAS RN |

914637-55-1 |

Source

|

| Record name | 2-(Phenylsulfonyl)-5-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Phenylsulfonyl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)